1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Description
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-25-15-6-5-13(12-14(15)20(21)22)26(23,24)19-10-8-18(9-11-19)16-4-2-3-7-17-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDALPVUFWAFHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332262 | |
| Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433242-12-7 | |
| Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using techniques such as column chromatography .
Chemical Reactions Analysis
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine exhibits promising anticancer properties. Preliminary studies have shown its potential to inhibit tumor cell proliferation.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. The sulfonamide group may play a crucial role in modulating inflammatory responses.
Antimicrobial Properties
Emerging evidence suggests that this compound may also possess antimicrobial activity. Derivatives of similar sulfonamide compounds have demonstrated efficacy against various bacterial strains.
Preliminary Findings
Initial tests indicate that this compound may inhibit the growth of specific bacteria, although comprehensive studies are necessary to confirm its spectrum of activity.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound can provide insights into optimizing its biological activity. Modifications to the piperazine and sulfonamide groups can lead to derivatives with enhanced potency and selectivity.
Research Directions
Future research should focus on synthesizing analogs and evaluating their biological activities to establish a clearer link between structure and function .
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine Derivatives
Substituent Variations on the Aromatic Ring
- 1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine (): Key difference: Replaces the methoxy group with a piperidinyl group and uses a naphthylsulfonyl linker.
Sulfonyl-Linked Piperazines
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine () :
- 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (): Key difference: Replaces sulfonyl with a benzoyl group and introduces a fluorobenzyl moiety.
Enzyme Inhibition
ML267 () : A piperazine-carbothioamide derivative with trifluoromethyl and chloro groups.
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazones (): Activity: Selective hMAO-B inhibitors (IC₅₀ = 1.2–4.5 µM) and antioxidants.
Pharmacokinetic Properties
Biological Activity
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a complex structure, including a methoxy group, a nitro group, a sulfonyl group, and a pyridinyl moiety attached to a piperazine ring. This unique arrangement suggests various interactions with biological targets, making it an interesting subject for pharmacological studies.
- Molecular Formula : C16H18N4O5S
- Molecular Weight : 378.4 g/mol
- InChI Key : MDALPVUFWAFHGF-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide functional group is known for its role in enzyme inhibition, particularly in the context of antibacterial activity and enzyme modulation.
Antibacterial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperazine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial growth by interfering with metabolic pathways.
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 1-(4-Methoxy-3-nitrophenyl)sulfonyl derivatives | Salmonella typhi | Moderate | |
| 1-(4-Methoxy-3-nitrophenyl)sulfonyl derivatives | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it shows promise as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, it has been studied for urease inhibition, which is relevant in managing urinary tract infections.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Inhibition | 2.14 - 6.28 | |
| Urease | Inhibition | 1.13 - 6.28 |
Case Studies
In various studies, the synthesized derivatives of this compound have been subjected to rigorous testing. For example:
- Antibacterial Screening : A study evaluated several derivatives against multiple bacterial strains, revealing that those containing the sulfonamide group exhibited enhanced antibacterial activity compared to standard drugs.
- Enzyme Binding Studies : Docking studies indicated that the compound binds effectively to target enzymes like AChE and urease, suggesting potential therapeutic applications in neurology and urology.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine?
The synthesis typically involves multi-step reactions starting with sulfonylation of a piperazine intermediate. Key steps include:
- Sulfonylation : Reacting 4-pyridin-2-ylpiperazine with 4-methoxy-3-nitrobenzenesulfonyl chloride in aprotic solvents like dimethylformamide (DMF) or acetonitrile under nitrogen to optimize yield and purity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/dichloromethane mixtures to isolate the product .
- Yield Optimization : Monitoring reaction temperature (0–5°C for exothermic steps) and using anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Spectroscopic Analysis :
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in related piperazine-sulfonyl structures .
Q. What are the solubility and stability profiles under different experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or methanol. Poor aqueous solubility (≤0.1 mg/mL at pH 7.4) due to the hydrophobic nitrophenyl and pyridinyl groups .
- Stability : Stable in dry, dark conditions at −20°C for long-term storage. Degrades in acidic/basic media (pH <3 or >10) via hydrolysis of the sulfonamide bond .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding its biological activity across studies?
Contradictions in activity (e.g., antimicrobial vs. CNS effects) may arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or enzyme isoforms (e.g., PDE4B vs. PDE4D) .
- Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates can interfere with bioassays. Validate purity via HPLC (>95%) and DSC (sharp melting point) .
- Metabolite Interference : Test stability in assay media (e.g., plasma esterases) using LC-MS to rule out metabolite-driven activity .
Q. What is the compound’s interaction mechanism with molecular targets like kinases or GPCRs?
- Kinase Inhibition : The pyridinylpiperazine moiety mimics ATP-binding motifs in kinases (e.g., p38 MAPK). Docking studies suggest hydrogen bonding with hinge regions (e.g., Met109 in p38α) .
- GPCR Modulation : The sulfonyl group enhances lipophilicity, facilitating membrane penetration. Radioligand binding assays (e.g., -spiperone for dopamine D2 receptors) show competitive inhibition with K values <100 nM .
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) affect its structure-activity relationships (SAR)?
- Sulfonyl Replacement : Replacing the sulfonyl group with carbonyl reduces receptor affinity (e.g., 10-fold decrease in D2 receptor binding), likely due to reduced electron-withdrawing effects .
- Nitrophenyl Substitution : Introducing electron-donating groups (e.g., methoxy) at the 4-position enhances metabolic stability but may reduce antimicrobial potency by altering redox potential .
Methodological Considerations
Q. How to design dose-response experiments for in vivo toxicity studies?
- Dose Range : Start with 0.1–50 mg/kg (oral or IP) based on IC values from in vitro assays (e.g., 1–10 µM).
- Endpoint Metrics : Monitor weight loss, organ histopathology (liver/kidney), and serum biomarkers (ALT, creatinine) .
- PK/PD Modeling : Use non-compartmental analysis (NanoString) to correlate plasma concentrations with efficacy/toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
